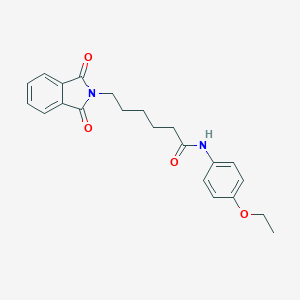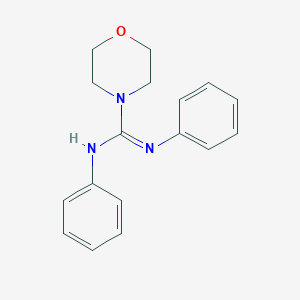![molecular formula C15H17ClN2OS B258984 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, also known as CTPI, is an organic compound that has been studied for its potential use in scientific research. CTPI belongs to the class of thiazole compounds, which have been shown to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is not fully understood, but it has been shown to interact with copper ions and form a complex that can be detected by fluorescence spectroscopy. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide may also have other biological activities, such as inhibiting enzymes or modulating signaling pathways, but further research is needed to confirm these effects.
Biochemical and Physiological Effects
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound for scientific research. It has also been shown to have good stability in various biological and environmental conditions, which makes it a reliable tool for detecting copper ions. However, the biochemical and physiological effects of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide on living organisms are not well understood, and further research is needed to determine its potential risks and benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is its selectivity for copper ions, which allows for specific detection and quantification of this metal ion in biological and environmental samples. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is also relatively easy to synthesize and has good stability in various conditions, making it a reliable tool for scientific research. However, the limitations of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide include its limited solubility in water, which may affect its ability to interact with biological samples. Additionally, the mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide. One area of research is to further investigate its mechanism of action and biological activities, such as its potential as an enzyme inhibitor or signaling modulator. Another area of research is to develop new fluorescent probes based on the structure of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, which may have improved selectivity and sensitivity for detecting metal ions. Additionally, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide may have potential applications in other areas of research, such as bioimaging or drug delivery, which should be explored in future studies.
Conclusion
In conclusion, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is an organic compound that has been studied for its potential use in scientific research. Its selectivity for copper ions makes it a valuable tool for detecting and quantifying this metal ion in biological and environmental samples. The synthesis method of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been optimized to reduce the cost and increase the efficiency of the process. However, further research is needed to fully understand the mechanism of action and biological activities of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, as well as its potential risks and benefits.
Synthesemethoden
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide involves the reaction of 4-chlorobenzylamine with 2-bromo-1-pentanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to form N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide. The yield of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is about 60%, and the purity is over 95%. The synthesis method of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been optimized to reduce the cost and increase the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been shown to selectively bind to copper ions, which can be detected by fluorescence spectroscopy. This property of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide makes it a valuable tool for the detection and quantification of copper ions in biological and environmental samples.
Eigenschaften
Produktname |
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide |
|---|---|
Molekularformel |
C15H17ClN2OS |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-4-14(19)18-15-17-10-13(20-15)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
BNCILNKSHAIXDX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)



![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)